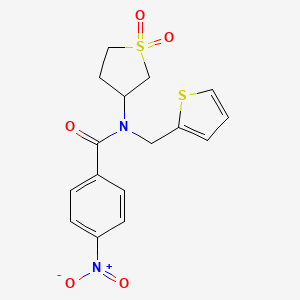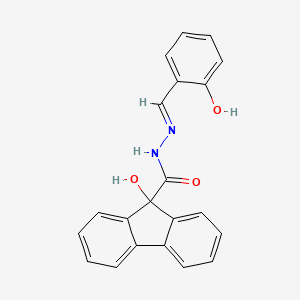![molecular formula C16H16ClNO4S B2507622 methyl N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinate CAS No. 896897-85-1](/img/structure/B2507622.png)
methyl N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinate is a useful research compound. Its molecular formula is C16H16ClNO4S and its molecular weight is 353.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Crystal and Molecular Structure Studies
Methyl N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinate and its derivatives are utilized in crystal and molecular structure studies. For instance, sulfones like methyl-(4-chlorophenyl)sulfone have been examined using X-ray diffraction to determine their crystal and molecular structures. These studies reveal insights into the arrangement and interactions of molecules within the crystal lattice, offering valuable information for understanding the compound's properties and potential applications (Adamovich et al., 2017).
Cellular Pharmacology
Derivatives of this compound have been studied for their cellular pharmacological properties. Research involving N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)-urea (MPCU), a related compound, has explored its rapid accumulative behavior in cells, revealing a two-phase accumulation process that includes both energy-independent and energy-dependent phases. These insights are crucial for understanding how such compounds interact with cellular components and their potential therapeutic implications (Houghton et al., 1990).
Synthesis and Electrosynthesis
The compound and its related chemicals serve as key intermediates in synthetic chemistry. For instance, methyl or aryl sulfonyl hydroxy biphenyls, which can be electrosynthesized from chlorophenyl sulfones, undergo various transformations, indicating the compound's versatility in synthetic organic chemistry and its potential for creating a wide array of chemical products (Boy et al., 1991).
Antimicrobial and Penicillin-Binding Protein Inhibition
Certain derivatives, like the novel compound methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(4-chlorophenyl) prop-2-enoate (MFMSC), have been synthesized and evaluated for their antimicrobial activity and ability to inhibit penicillin-binding proteins. These compounds show promising results against bacterial and fungal pathogens, making them potential candidates for drug development (Murugavel et al., 2016).
Osteoclastogenesis and Bone Loss Prevention
Compounds such as N-phenyl-methylsulfonamido-acetamide (PMSA) and its derivatives have been investigated for their potential in preventing osteoclastogenesis and bone loss, particularly in the context of postmenopausal osteoporosis. These studies offer insights into the compound's potential therapeutic applications in bone health and disease (Cho et al., 2020).
Inhibition of Thymidylate Synthase
Derivatives of this compound have been designed, synthesized, and tested for their inhibition of thymidylate synthase, a key enzyme in DNA synthesis. These compounds have shown promise in inhibiting the growth of cancer cells, suggesting potential applications in cancer therapy (Jones et al., 1997).
作用機序
Methyl N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinate is a highly potent and specific inhibitor of human cathepsin X.
Safety and Hazards
特性
IUPAC Name |
methyl 2-(N-(4-chlorophenyl)sulfonyl-3-methylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-12-4-3-5-14(10-12)18(11-16(19)22-2)23(20,21)15-8-6-13(17)7-9-15/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLVREABYLCHTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
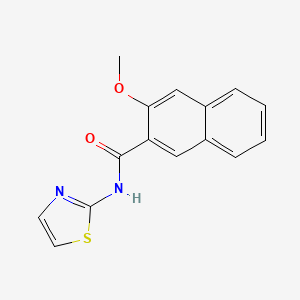
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N,N-diethylacetamide](/img/structure/B2507541.png)
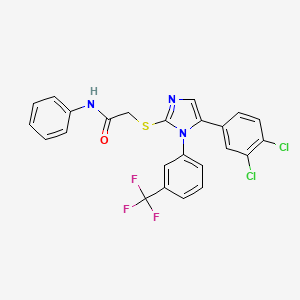
![1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carboxylic acid](/img/structure/B2507543.png)
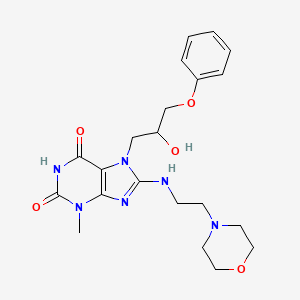
![(4-(morpholinosulfonyl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2507545.png)
![9-isopropyl-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2507546.png)
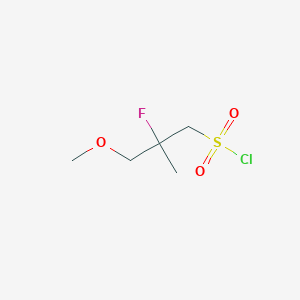

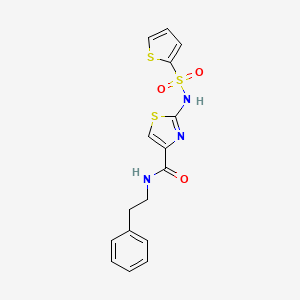
![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide](/img/structure/B2507552.png)
![{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine](/img/structure/B2507554.png)
